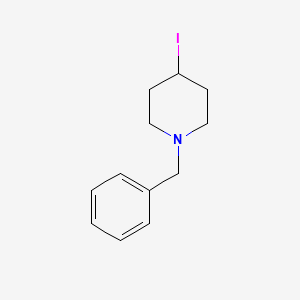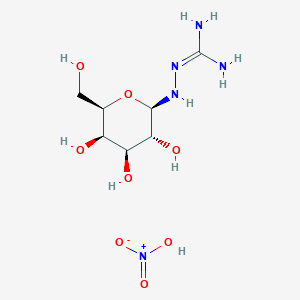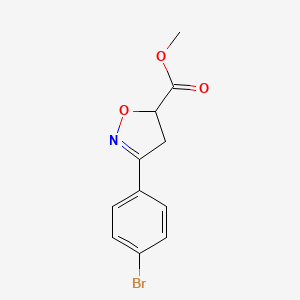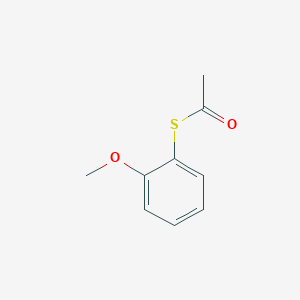
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Übersicht
Beschreibung
“(Ethylenediamine)iodoplatinum(II) dimer dinitrate” is a platinum catalyst with a linear formula of C4H16I2N4Pt2 · 2NO3 . It has a molecular weight of 888.17 and is often used in various chemical reactions due to its catalytic properties .
Synthesis Analysis
The synthesis of this compound involves the use of a diatomic Pt precursor and a substrate such as mesoporous graphitic carbon nitride (mpg-C3N4) . The resulting Pt2/mpg-C3N4 shows remarkable catalytic ability towards the selective hydrogenation of nitrobenzene to aniline .Molecular Structure Analysis
The molecular structure of this compound is characterized by two platinum atoms connected by iodine atoms and ethylenediamine groups . This structure is further associated with nitrate ions .Chemical Reactions Analysis
This compound has been used as a catalyst in various chemical reactions. For instance, it has shown excellent catalytic performance for the highly selective hydrogenation of nitrobenzene to aniline . The conversion rate in this reaction is significantly superior to that of single-atom catalysts .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 268 °C . It is suitable for use as a platinum core reagent type catalyst .Wissenschaftliche Forschungsanwendungen
These applications highlight the diverse roles of Di-mu-iodobis(ethylenediamine)diplatinum(II) nitrate in scientific research. Further studies will uncover additional uses and optimize its potential across various fields . If you need more information or have any other requests, feel free to ask! 😊
Wirkmechanismus
Mode of Action
It is known that platinum-based compounds generally interact with dna in cells, forming dna adducts and causing dna damage, which can lead to cell death . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
The biochemical pathways affected by (Ethylenediamine)iodoplatinum(II) dimer dinitrate are not clearly defined. Platinum-based compounds are known to interfere with DNA replication and transcription, which can affect numerous biochemical pathways. The downstream effects of these disruptions can include cell cycle arrest and apoptosis .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (Ethylenediamine)iodoplatinum(II) dimer dinitrate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within cells or tissues, including the presence of various enzymes and proteins, can also influence the compound’s action.
Safety and Hazards
Zukünftige Richtungen
The future research on this compound is likely to focus on its potential applications in sustainable energy utilization . Its use as a dual-atom catalyst (DAC) presents opportunities for efficient energy conversion and storage . DACs have the advantages of full active site exposure, high selectivity, theoretical 100% atom utilization, and the ability to break the scaling relationship of adsorption free energy on active sites .
Eigenschaften
IUPAC Name |
ethane-1,2-diamine;iodoplatinum(1+);dinitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.2HI.2NO3.2Pt/c2*3-1-2-4;;;2*2-1(3)4;;/h2*1-4H2;2*1H;;;;/q;;;;2*-1;2*+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXMBGQJNZDBOD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].I[Pt+].I[Pt+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16I2N6O6Pt2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethylenediamine)iodoplatinum(II) dimer dinitrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromopyrido[3,2-d]pyrimidine-8-oxo-7-carboxylic acid](/img/structure/B3212263.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide](/img/structure/B3212271.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212276.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212285.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212288.png)

![4-{[Benzyl(propyl)amino]methyl}aniline](/img/structure/B3212303.png)




![Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B3212336.png)